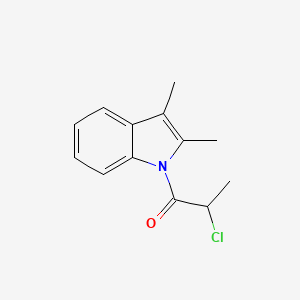

2-chloro-1-(2,3-dimethyl-1H-indol-1-yl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-1-(2,3-dimethyl-1H-indol-1-yl)propan-1-one is a synthetic organic compound that belongs to the indole family. Indoles are a class of heterocyclic compounds that are widely recognized for their biological and pharmacological significance. The structure of this compound features a chlorinated propanone group attached to a dimethyl-substituted indole ring, making it a unique and versatile molecule for various applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(2,3-dimethyl-1H-indol-1-yl)propan-1-one can be achieved through a multi-step process involving the following key steps:

Formation of the Indole Core: The indole core can be synthesized using a Fischer ind

Activité Biologique

2-Chloro-1-(2,3-dimethyl-1H-indol-1-yl)propan-1-one (CAS No. 374914-83-7) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H14ClN, with a molecular weight of 223.70 g/mol. The presence of the indole moiety is significant as indole derivatives are known for a variety of biological activities.

Research indicates that compounds with indole structures can interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific mechanisms for this compound are still under investigation, but potential activities include:

- Inhibition of Kinases : Similar indole derivatives have shown inhibitory effects on kinases such as GSK-3β, which is involved in numerous cellular processes including cell proliferation and apoptosis .

- Antimicrobial Activity : Indole derivatives often exhibit antibacterial and antifungal properties. The compound may show similar effects against various microbial strains .

Antimicrobial Activity

A study evaluating the antimicrobial properties of various indole derivatives found that compounds similar to this compound displayed significant activity against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 2-Chloro Indole Derivative | 0.0039 - 0.025 | S. aureus, E. coli |

| Other Indole Derivatives | Ranged from 4.69 to 22.9 | B. subtilis, P. aeruginosa |

These findings suggest that the compound may possess similar antimicrobial efficacy .

Cytotoxicity Studies

Cytotoxicity assessments using various cancer cell lines (e.g., A549 lung cancer cells) have shown that some indole derivatives can reduce cell viability significantly:

| Compound | Cell Line | Viability (%) |

|---|---|---|

| 2-Chloro Indole Derivative | A549 | 66% at 10 µM |

| Control Compound | A549 | >80% |

This indicates a promising profile for potential anticancer applications .

Case Studies

Several case studies have been documented regarding the biological activity of related compounds:

- GSK-3β Inhibition : One study synthesized a series of indole-based GSK-3β inhibitors that demonstrated IC50 values ranging from 360 nM to 480 nM, highlighting the importance of structural modifications in enhancing biological activity .

- Antifungal Activity : Another study reported on a related compound's antifungal properties against Candida albicans with MIC values indicating effective inhibition at concentrations as low as 16.69 µM .

Propriétés

IUPAC Name |

2-chloro-1-(2,3-dimethylindol-1-yl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO/c1-8-10(3)15(13(16)9(2)14)12-7-5-4-6-11(8)12/h4-7,9H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUALFISVFJJIRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)C(=O)C(C)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.